![molecular formula C13H9ClFN3 B1444169 7-(4-Fluorobencil)-4-cloro-7H-pirrolo[2,3-D]pirimidina CAS No. 1380310-99-5](/img/structure/B1444169.png)
7-(4-Fluorobencil)-4-cloro-7H-pirrolo[2,3-D]pirimidina
Descripción general
Descripción
7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C13H9ClFN3. It has a molecular weight of 261.68 . This compound is categorized under the class of molecules known as reagents & chemicals .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine includes a fluorobenzyl group attached to the pyrimidine ring .Chemical Reactions Analysis
While specific chemical reactions involving 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are not detailed in the literature, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a light-red to brown solid .Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Los derivados de pirimidina, incluido el que se está considerando, se han estudiado por sus propiedades antiinflamatorias. Se sabe que inhiben la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antiinflamatorios.
Actividad Antitumoral
El núcleo de pirimidina es una estructura significativa en la química medicinal, particularmente en el diseño de fármacos anticancerígenos. Los derivados de pirimidina se han evaluado por su capacidad para inhibir la proliferación celular en varios tipos de tumores, incluyendo glioblastoma, cáncer de mama triple negativo, carcinomas de células escamosas orales y cáncer de colon . Las modificaciones estructurales en estos compuestos pueden conducir a disminuciones significativas en la viabilidad celular, lo que sugiere su papel como herramientas prometedoras para el tratamiento del cáncer.
Síntesis de Nuevos Compuestos
La síntesis de nuevos análogos de pirimidina es un área activa de investigación. La incorporación de diferentes fragmentos en el núcleo de pirimidina, como la 3-morfolinopropan-1-amina, se ha demostrado que mejora los efectos antiinflamatorios de estos compuestos . Esto abre posibilidades para la creación de nuevos fármacos con mejor eficacia y menor toxicidad.
Relaciones Estructura-Actividad (SAR)
Comprender el SAR de los derivados de pirimidina es crucial para el desarrollo de fármacos. Un análisis SAR detallado ayuda a identificar los farmacóforos responsables de la actividad biológica y puede guiar la síntesis de análogos más potentes con las propiedades deseadas .
Propiedades Antivirales y Antibacterianas
Los derivados de pirimidina exhiben una gama de efectos farmacológicos, incluidas las actividades antivirales y antibacterianas. Su mecanismo de acción a menudo implica la inhibición de enzimas críticas para la replicación de virus y bacterias, lo que los convierte en valiosos en el tratamiento de enfermedades infecciosas .
Inhibición Enzimática
Se ha descubierto que algunos derivados de pirimidina inhiben enzimas como las cinasas dependientes de ciclinas (CDK), que son esenciales para la progresión del ciclo celular. Esta inhibición puede conducir a la muerte celular por apoptosis, particularmente en células cancerosas, y es un enfoque prometedor para la terapia del cáncer .
Safety and Hazards
This compound is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. Protective clothing, gloves, and eye/face protection should be worn when handling this compound . It is also recommended to keep it away from heat/sparks/open flames/hot surfaces .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine, are known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their effects through inhibiting protein kinases . This inhibition disrupts the phosphorylation process, a crucial mechanism in signal transduction pathways, thereby affecting cellular functions such as growth and differentiation .
Biochemical Pathways
For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities . These effects are likely due to their ability to inhibit protein kinases and disrupt cellular signaling processes .
Análisis Bioquímico
Biochemical Properties
7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with protein kinases, which are crucial regulators of cellular processes such as cell growth, differentiation, and apoptosis . The compound binds to the active site of these kinases, inhibiting their activity and thereby modulating downstream signaling pathways. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the enzyme’s active site .
Cellular Effects
The effects of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis and inhibit proliferation by disrupting key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins. The compound also influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, preventing the phosphorylation of target proteins and thereby inhibiting kinase activity . This inhibition disrupts the signaling cascades that regulate cell growth and survival. Additionally, the compound can induce conformational changes in the enzyme, further enhancing its inhibitory effects . These interactions result in the downregulation of oncogenic pathways and the activation of apoptotic pathways, leading to cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may vary depending on the cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways, primarily those related to nucleotide synthesis and energy metabolism . The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and repair . By inhibiting these enzymes, the compound disrupts nucleotide metabolism, leading to reduced DNA synthesis and cell proliferation . Additionally, it affects the flux of metabolites through glycolytic and oxidative phosphorylation pathways, altering cellular energy production .
Transport and Distribution
The transport and distribution of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern may vary depending on the cell type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific subcellular compartments . For instance, phosphorylation or ubiquitination of the compound can affect its stability and interaction with other biomolecules .
Propiedades
IUPAC Name |
4-chloro-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c14-12-11-5-6-18(13(11)17-8-16-12)7-9-1-3-10(15)4-2-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCJBKSWNJZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2N=CN=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174877 | |
| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380310-99-5 | |
| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380310-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



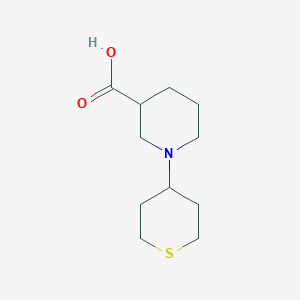
![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)
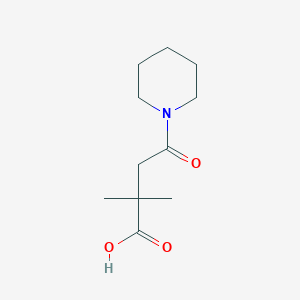
![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)


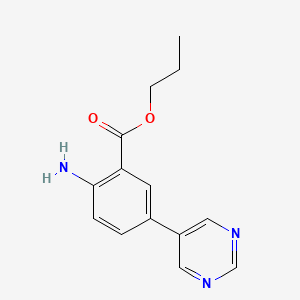
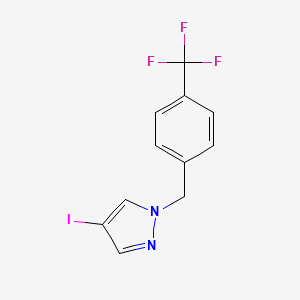
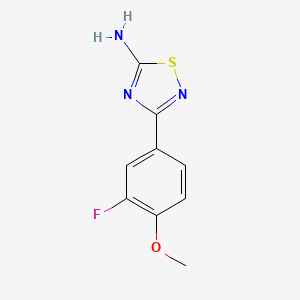

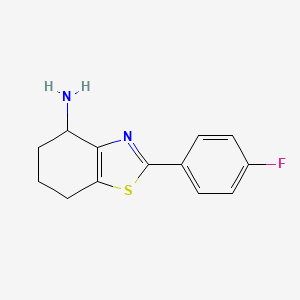


![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)